
Mieshabi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Mieshabi” is a newly developed insecticide known for its high efficacy, low toxicity, low residue, long residual action, and broad spectrum. It primarily acts as a contact and stomach insecticide, with additional repellent and pupicidal effects. This compound has shown significant effectiveness in controlling various agricultural pests, making it a valuable tool in modern pest management practices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of “Mieshabi” involves the synthesis of its active ingredients, which are formulated into an emulsion oil. The specific synthetic routes and reaction conditions for “this compound” are proprietary and not publicly disclosed. it is known that the compound is produced using standard chemical synthesis techniques involving the combination of various reagents under controlled conditions .
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale chemical synthesis followed by formulation into an emulsion oil. The production process is designed to ensure high purity and consistency of the final product. The emulsion oil is then packaged and distributed for agricultural use .
Análisis De Reacciones Químicas
Types of Reactions
“Mieshabi” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: “this compound” can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents involved .
Major Products Formed
The major products formed from the reactions of “this compound” vary depending on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted analogs .
Aplicaciones Científicas De Investigación
“Mieshabi” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying insecticidal mechanisms and developing new insecticides.
Biology: Employed in research on pest control and the impact of insecticides on non-target organisms.
Mecanismo De Acción
The mechanism of action of “Mieshabi” involves its interaction with the nervous system of insects. It acts as a contact and stomach insecticide, disrupting the normal functioning of the insect’s nervous system, leading to paralysis and death. The compound targets specific molecular pathways and receptors in the insect’s nervous system, making it highly effective against a broad range of pests .
Comparación Con Compuestos Similares
“Mieshabi” is unique compared to other insecticides due to its combination of high efficacy, low toxicity, and long residual action. Similar compounds include:
Rogor: Another insecticide with similar applications but different chemical properties and efficacy.
Yangle-Qingju: An insecticide with comparable uses but varying in its spectrum of activity and residual effects.
“this compound” stands out due to its broad spectrum of activity and low environmental impact, making it a preferred choice in many agricultural settings .
Propiedades
Número CAS |
93635-74-6 |
|---|---|
Fórmula molecular |
C35H41ClNO9PS2 |
Peso molecular |
750.3 g/mol |
Nombre IUPAC |
[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate;diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C25H22ClNO3.C10H19O6PS2/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21;1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h3-15,17,23-24H,1-2H3;8H,5-7H2,1-4H3 |
Clave InChI |
XYLBKNTXSRDZTN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC.CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


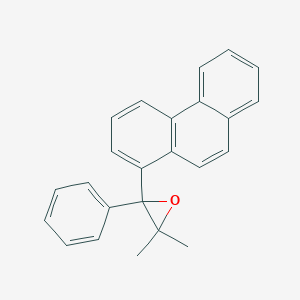
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
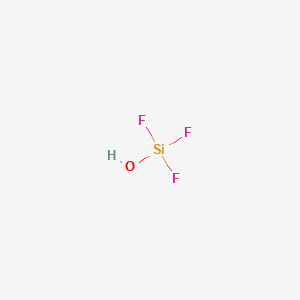
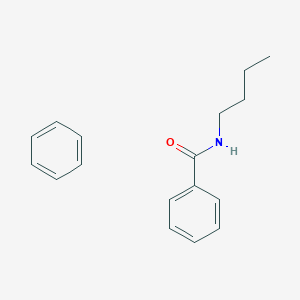
![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
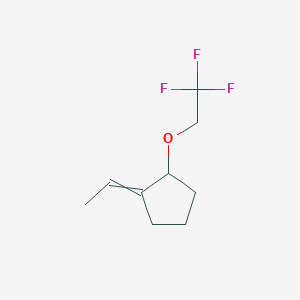
![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
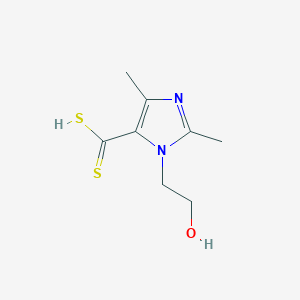
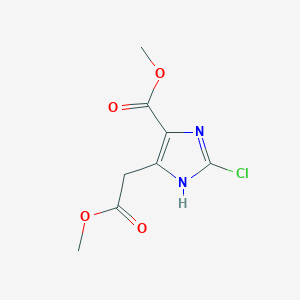
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)
